6-(Trifluoromethyl)isoquinoline-3-carbonitrile
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Overview
Description
6-(Trifluoromethyl)isoquinoline-3-carbonitrile is an organic compound with the molecular formula C₁₁H₅F₃N₂ and a molecular weight of 222.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, along with a carbonitrile group at the 3-position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and trifluoromethylating agents.
Reaction Conditions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)isoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the trifluoromethyl or carbonitrile groups.
Scientific Research Applications
6-(Trifluoromethyl)isoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)quinoline-3-carbonitrile: Similar structure but with a quinoline ring instead of an isoquinoline ring.
6-(Trifluoromethyl)isoquinoline-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.
6-(Trifluoromethyl)isoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-(Trifluoromethyl)isoquinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the isoquinoline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical reactions .
Properties
Molecular Formula |
C11H5F3N2 |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-7-6-16-10(5-15)4-8(7)3-9/h1-4,6H |
InChI Key |
OFZSSVSNWHTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)C#N |
Origin of Product |
United States |
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